![molecular formula C9H10N2OS B2787668 2-[5-(Methoxyethanimidoyl)-2-thienyl]acetonitrile CAS No. 338954-39-5](/img/structure/B2787668.png)
2-[5-(Methoxyethanimidoyl)-2-thienyl]acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[5-(Methoxyethanimidoyl)-2-thienyl]acetonitrile, also known as MET, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thienylacetonitriles and has been shown to exhibit a wide range of biochemical and physiological effects.
作用机制
The mechanism of action of 2-[5-(Methoxyethanimidoyl)-2-thienyl]acetonitrile is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is that this compound inhibits the activity of the enzyme glycogen synthase kinase-3 beta (GSK-3β), which is involved in the regulation of cell growth and survival. By inhibiting GSK-3β, this compound may be able to induce apoptosis in cancer cells and protect against neurodegeneration.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, this compound has also been shown to have anti-inflammatory and antioxidant effects. Studies have also suggested that this compound may have potential as an anti-diabetic agent, as it has been shown to improve glucose tolerance and insulin sensitivity in animal models.
实验室实验的优点和局限性
One advantage of using 2-[5-(Methoxyethanimidoyl)-2-thienyl]acetonitrile in lab experiments is its potent anti-cancer activity. This makes it a promising candidate for the development of new cancer treatments. Additionally, this compound has been shown to have a relatively low toxicity profile, which makes it a safer alternative to some other anti-cancer drugs.
One limitation of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer to animals or to use in certain experimental protocols. Additionally, more research is needed to fully understand the mechanism of action of this compound and to determine its potential side effects.
未来方向
There are several future directions for research on 2-[5-(Methoxyethanimidoyl)-2-thienyl]acetonitrile. One area of interest is in the development of new cancer treatments based on the compound. Researchers are also interested in further exploring the compound's potential as a neuroprotective agent and anti-diabetic agent. Additionally, more research is needed to fully understand the mechanism of action of this compound and to determine its potential side effects.
合成方法
The synthesis of 2-[5-(Methoxyethanimidoyl)-2-thienyl]acetonitrile involves the reaction of 2-bromo-5-methoxythiophene with ethanimidamide in the presence of sodium hydride. This reaction yields this compound. The purity of the compound can be improved through recrystallization from ethanol.
科学研究应用
2-[5-(Methoxyethanimidoyl)-2-thienyl]acetonitrile has been studied for its potential applications in a variety of scientific research fields. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, or programmed cell death.
In addition to its anti-cancer properties, this compound has also been studied for its potential as a neuroprotective agent. Studies have shown that this compound can protect against oxidative stress and inflammation, two factors that are known to contribute to neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
2-[5-[(Z)-N-methoxy-C-methylcarbonimidoyl]thiophen-2-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c1-7(11-12-2)9-4-3-8(13-9)5-6-10/h3-4H,5H2,1-2H3/b11-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUFFSDRIPGARF-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC)C1=CC=C(S1)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/OC)/C1=CC=C(S1)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

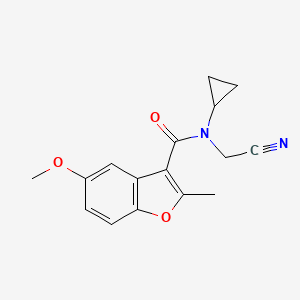


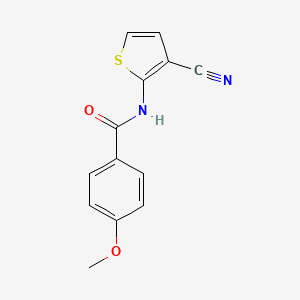

![7-Fluoro-3-[[1-(pyrazine-2-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2787593.png)

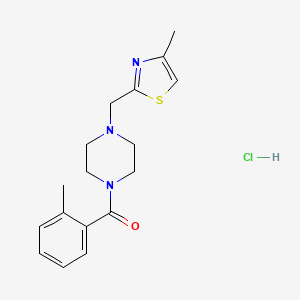
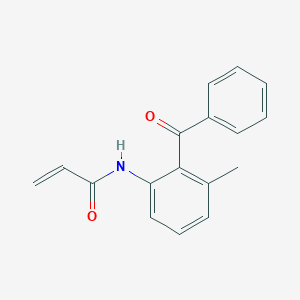
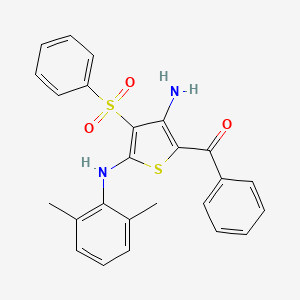
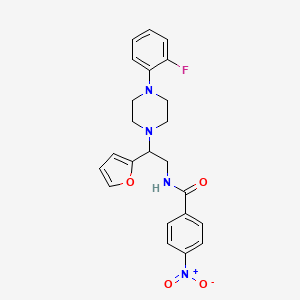
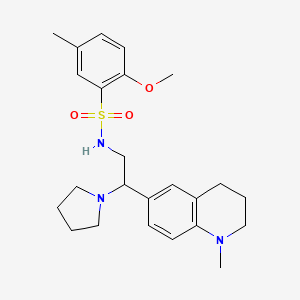
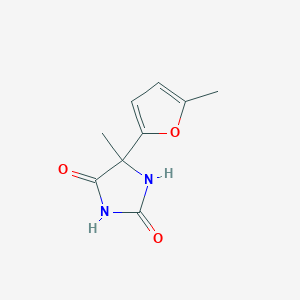
![5-bromo-2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2787606.png)